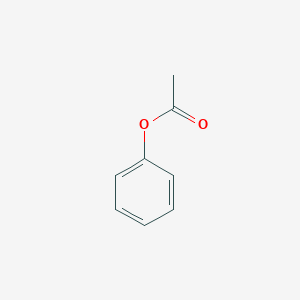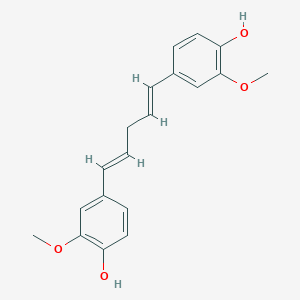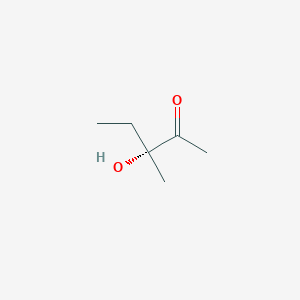
(3R)-3-Hydroxy-3-methylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Hydroxy-3-methylpentan-2-one, commonly known as diacetyl, is a naturally occurring compound that is found in many foods and beverages. It is also a byproduct of fermentation and is used as a food flavoring agent. In recent years, diacetyl has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
Diacetyl acts as a ligand for the olfactory receptor 13C9. This receptor is found in the nasal epithelium and is responsible for detecting the odor of butter. When diacetyl binds to this receptor, it triggers a signaling cascade that results in the perception of the buttery odor.
Biochemische Und Physiologische Effekte
Diacetyl has been shown to have antioxidant properties. It has also been studied for its potential anti-inflammatory effects. In animal studies, diacetyl has been shown to improve insulin sensitivity and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
Diacetyl is a relatively inexpensive compound that is readily available. It is also stable and easy to handle. However, diacetyl has a strong odor that can be difficult to mask. It is also volatile and can evaporate quickly, making it difficult to control the concentration in experiments.
Zukünftige Richtungen
1. Investigating the potential therapeutic effects of diacetyl in the treatment of diabetes and other metabolic disorders.
2. Studying the role of diacetyl in the regulation of the gut microbiome.
3. Exploring the potential applications of diacetyl in the fragrance and cosmetic industries.
4. Investigating the effects of diacetyl on the central nervous system and its potential use as a neuroprotective agent.
5. Studying the potential anti-inflammatory effects of diacetyl in the treatment of chronic inflammatory diseases.
In conclusion, diacetyl is a compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diacetyl in various fields.
Synthesemethoden
Diacetyl can be synthesized through the condensation of acetaldehyde and acetyl coenzyme A. This reaction is catalyzed by the enzyme pyruvate decarboxylase. The resulting compound is then reduced to diacetyl by the enzyme diacetyl reductase.
Wissenschaftliche Forschungsanwendungen
Diacetyl has been studied for its potential applications in various fields. In the food industry, it is commonly used as a flavoring agent in products such as butter, cheese, and popcorn. In the fragrance industry, it is used as a component in perfumes and colognes. In the biomedical field, diacetyl has been studied for its potential therapeutic effects.
Eigenschaften
CAS-Nummer |
133645-41-7 |
|---|---|
Produktname |
(3R)-3-Hydroxy-3-methylpentan-2-one |
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
KHCUSEDRQWYNDS-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@](C)(C(=O)C)O |
SMILES |
CCC(C)(C(=O)C)O |
Kanonische SMILES |
CCC(C)(C(=O)C)O |
Synonyme |
2-Pentanone, 3-hydroxy-3-methyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



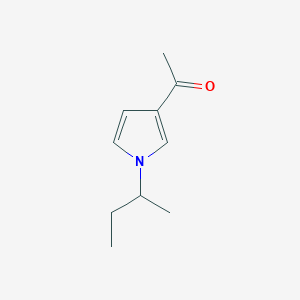
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
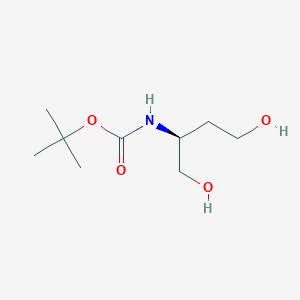
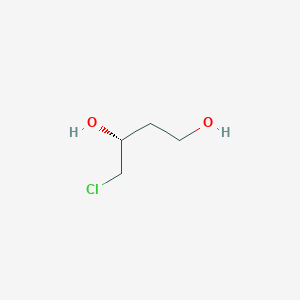
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
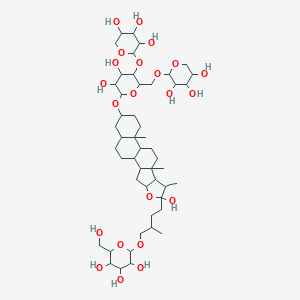
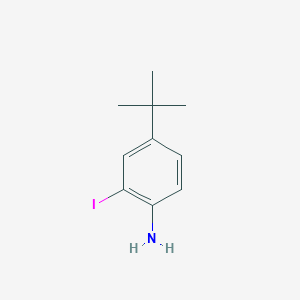
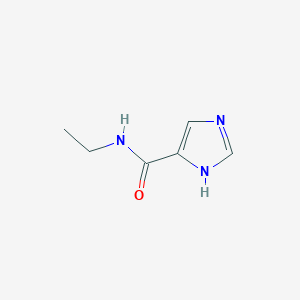
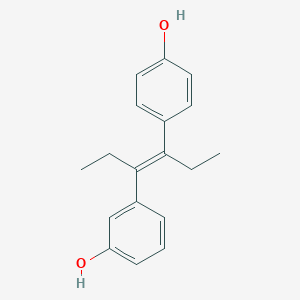

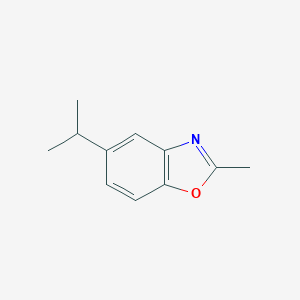
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
